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Abstract

Fedotozine is a peripherally acting kappa-opioid receptor (KOR) agonist that has been
investigated for its therapeutic potential in functional gastrointestinal disorders, such as irritable
bowel syndrome (IBS) and functional dyspepsia. Its mechanism of action is centered on the
modulation of visceral sensitivity and gut motility through its interaction with KORs located on
afferent nerve pathways in the gut. This technical guide provides a comprehensive overview of
the chemical structure-activity relationship (SAR) of Fedotozine, detailing its pharmacological
profile, signaling pathways, and the experimental methodologies used for its characterization.
Due to the limited publicly available data on a systematic series of Fedotozine analogs, the
SAR analysis is based on the available data for Fedotozine and supplemented with findings
from related arylacetamide KOR agonists.

Chemical Structure and Properties

Fedotozine, chemically known as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-
dimethyl-n-propylamine, is an arylacetamide derivative.[1] The structure of Fedotozine is
characterized by a chiral center, a phenyl group, a trimethoxybenzyloxymethyl moiety, and a
dimethylpropylamine group.
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Property Value

(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-

UPAC Name trimethoxyphenyl)methoxy]butan-2-amine
Molecular Formula C22H31NO4

Molecular Weight 373.49 g/mol

CAS Number 123618-00-8

Chirality (R)-enantiomer

Mechanism of Action and Signaling Pathway

Fedotozine exerts its pharmacological effects primarily through its agonist activity at kappa-
opioid receptors, with a degree of selectivity for the kia subtype.[1][2] These receptors are G-
protein coupled receptors (GPCRS) that are coupled to inhibitory G-proteins (Gai/o).

The activation of KOR by Fedotozine initiates a downstream signaling cascade:

o G-protein Activation: Upon agonist binding, the Gai/o protein is activated, leading to the
dissociation of its a and By subunits.

« Inhibition of Adenylyl Cyclase: The activated Gai subunit inhibits the enzyme adenylyl
cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (CAMP)
levels.

e Modulation of lon Channels: The GBy subunits can directly interact with and modulate the
activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying
potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron,
and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

The net effect of these events is a reduction in neuronal excitability and neurotransmitter
release from visceral afferent neurons, which is believed to be the basis for Fedotozine's
analgesic effects in the gastrointestinal tract.[1]
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Fedotozine's Kappa-Opioid Receptor Signaling Pathway

Structure-Activity Relationship (SAR)

A comprehensive quantitative SAR for a series of Fedotozine analogs is not readily available
in the public domain. However, based on the known activity of Fedotozine and the SAR of
other arylacetamide KOR agonists, several structural features can be identified as important for
its activity.

Receptor Binding Affinity .
Compound . Receptor Selectivity
(Ki, pMm)

Fedotozine (JO-1196) 0.19 K>u=0

Data from a single study and should be interpreted with caution.
Key Structural Features and Their Inferred Roles:

o Arylacetamide Core: This scaffold is a common feature among many KOR agonists and is
essential for binding to the receptor.

e Phenyl Group: The phenyl ring likely engages in hydrophobic or aromatic interactions within
the binding pocket of the KOR.
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o Trimethoxybenzyl Moiety: The electron-donating methoxy groups on the benzyl ring may
influence the electronic properties of the molecule and contribute to its binding affinity. The
oxygen atom in the benzyloxymethyl linker can act as a hydrogen bond acceptor.

Dimethylamine Group: The basic nitrogen atom is crucial for the interaction with the receptor,
likely forming an ionic bond with an acidic residue in the binding site. The N,N-dimethyl
substitution pattern is common in opioid ligands.

(R)-Stereochemistry: The specific stereochemistry at the chiral center is critical for the proper
orientation of the key pharmacophoric elements within the receptor's binding pocket, leading
to optimal receptor activation.

Experimental Protocols
Radioligand Binding Assay for Kappa-Opioid Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the KOR.
Objective: To measure the displacement of a radiolabeled KOR ligand by the test compound.
Materials:

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic
Kidney (HEK) cells stably expressing the human KOR.

Radioligand: [H]U-69,593 (a selective KOR agonist).
Test Compound: Fedotozine or its analogs.

Assay Buffer: 50 mM Tris-HCI, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCI, pH 7.4.
Scintillation Cocktail.

Procedure:

 Incubation: In a 96-well plate, combine the cell membranes, [3H]U-69,593, and varying
concentrations of the test compound. Incubate at 25°C for 60-90 minutes to reach
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equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound
from unbound radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound
radioligand.

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and
measure the radioactivity using a liquid scintillation counter.

Data Analysis: Determine the ICso value (the concentration of the test compound that inhibits
50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-
Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is the concentration of the radioligand and
Kd is its dissociation constant.
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Workflow for Radioligand Binding Assay

Guinea Pig lleum Functional Assay
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This ex vivo assay assesses the functional activity of opioid agonists by measuring their effect
on the contractility of guinea pig ileum tissue.

Objective: To determine the potency (ECso) and efficacy (Emax) of a test compound as a KOR
agonist.

Materials:
o Tissue: Freshly isolated guinea pig ileum segment.

o Organ Bath: Containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95%
02 /5% CO:s.

e |sotonic Transducer and Data Acquisition System.
o Test Compound: Fedotozine or its analogs.

» Stimulating Electrodes.

Procedure:

o Tissue Preparation: A segment of the guinea pig ileum is mounted in the organ bath under a
resting tension.

» Stimulation: The tissue is electrically stimulated to induce twitch contractions, which are
mediated by the release of acetylcholine.

o Compound Addition: Cumulative concentrations of the test compound are added to the organ
bath.

e Response Measurement: The inhibition of the electrically induced contractions by the test
compound is recorded.

o Data Analysis: A concentration-response curve is generated by plotting the percentage of
inhibition against the logarithm of the agonist concentration. The ECso (the concentration of
the agonist that produces 50% of its maximal effect) and the Emax (the maximal inhibitory
effect) are determined from this curve.
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Pharmacokinetics

Limited pharmacokinetic data for Fedotozine is available. Studies in dogs have shown that
after oral administration, plasma concentrations of Fedotozine were very low or undetectable,
while concentrations in the gut tissue were significantly higher. This suggests extensive first-
pass metabolism and/or high tissue binding in the gastrointestinal tract, which is consistent with
its intended peripheral site of action.

Conclusion

Fedotozine is a peripherally selective kappa-opioid receptor agonist with demonstrated
efficacy in preclinical and clinical studies for the treatment of functional gastrointestinal
disorders. Its chemical structure, particularly the arylacetamide core and the specific
stereochemistry, is crucial for its agonist activity at KORs. While a detailed quantitative
structure-activity relationship for a series of Fedotozine analogs is not publicly available, the
foundational knowledge of its mechanism and the SAR of related compounds provides a basis
for the rational design of future peripherally restricted KOR agonists with improved therapeutic
profiles. Further research is warranted to fully elucidate the SAR of Fedotozine and to explore
the therapeutic potential of this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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